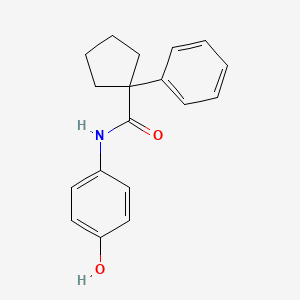

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTMHELOORPJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-hydroxybenzoyl chloride with 1-phenylcyclopentanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under both acidic and basic conditions to yield corresponding carboxylic acid derivatives.

Acidic Hydrolysis

-

Reacts with concentrated HCl (6M) at reflux (110°C) for 8–12 hours to form 1-phenylcyclopentane-1-carboxylic acid and 4-aminophenol .

-

Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Treatment with NaOH (2M) at 80°C for 6 hours produces the carboxylate salt (sodium 1-phenylcyclopentane-1-carboxylate) and 4-aminophenol.

-

Yields are typically higher (85–92%) compared to acidic conditions (70–78%) due to reduced side reactions.

Amidation and Transamidation

The carboxamide group participates in nucleophilic substitution reactions with amines or alcohols:

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Transamidation | Ethanol, reflux, 12h with R-NH₂ | N-substituted carboxamides | 60–75 | |

| Esterification | H₂SO₄ catalyst, R-OH, 100°C | 1-phenylcyclopentane-1-carboxylate esters | 55–68 |

Triethylamine is commonly used as a base to neutralize HCl byproducts and improve reaction efficiency.

Electrophilic Aromatic Substitution

The para-hydroxyphenyl group directs electrophiles to the ortho and para positions. Notable reactions include:

Nitration

-

Reacts with HNO₃/H₂SO₄ at 0–5°C to form 3-nitro-4-hydroxyphenyl derivatives.

-

Regioselectivity is controlled by the hydroxyl group’s activating effect.

Sulfonation

-

Treatment with H₂SO₄ at 50°C yields sulfonated products at the ortho position.

Halogenation

-

Bromination (Br₂/FeBr₃) produces 3-bromo-4-hydroxyphenyl analogues.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

-

Quinone Formation : Reaction with KMnO₄ in acidic medium oxidizes the hydroxyl group to a para-quinone structure.

-

Side Chain Oxidation : Strong oxidizers like CrO₃ may cleave the cyclopentane ring under harsh conditions.

Functional Group Protection

Hydroxyl Protection

-

Acetylation: Reacts with acetic anhydride/pyridine to form acetamide-protected derivatives, enabling selective carboxamide reactions .

-

Deprotection: Hydrolysis with NaOH regenerates the hydroxyl group .

Key Reaction Data Table

| Reaction | Reagents/Conditions | Key Intermediate/Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 1-phenylcyclopentane-1-carboxylic acid | Synthesis of carboxylic acid derivatives |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-4-hydroxyphenyl analogue | Pharmaceutical intermediate synthesis |

| Transamidation | Ethanol, primary amines, reflux | N-alkyl/aryl carboxamides | Bioactive compound development |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its applications include:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Research has demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Such properties make it a candidate for further pharmacological development.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and altering enzymatic activity, which is crucial in conditions like cancer and metabolic disorders.

Biological Research

The compound has been investigated for its interactions with biological targets:

- Receptor Modulation : It may influence signaling pathways by modulating receptor activity, leading to significant biological effects that could be leveraged in drug development.

- Binding Affinity Studies : Investigations into its binding affinity with specific enzymes and receptors have shown promising results, indicating its potential as a lead compound for new therapeutic agents.

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines | In vitro assays |

| Anticancer | Induces apoptosis in cancer cell lines | Cytotoxicity studies |

| Enzyme inhibition | Alters enzymatic activity through binding | Binding affinity studies |

| Receptor modulation | Influences signaling pathways | Pharmacological research |

Case Study 1: Anti-inflammatory Properties

In vitro studies conducted on macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated that the compound induced significant apoptosis and arrested the cell cycle at the G2/M phase, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting therapeutic implications for metabolic disorders.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenylcyclopentane moiety can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-hydroxyphenyl)acetamide:

N-(4-hydroxyphenyl)retinamide:

3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antimicrobial activity.

Uniqueness

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of a hydroxyphenyl group and a phenylcyclopentane carboxamide moiety allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzymes and Pathways

this compound has been shown to inhibit the activity of dihydroceramide Δ4-desaturase 1 (DEGS1), which plays a crucial role in sphingolipid metabolism. Inhibition of DEGS1 can lead to altered lipid profiles and may induce apoptosis in cancer cells. The compound also affects the entry of the SARS-CoV-2 spike protein into host cells, suggesting a potential role in antiviral therapies.

Induction of Apoptosis

The compound's primary mode of action involves inducing apoptosis in various human cancer cell lines. This is achieved through multiple biochemical pathways that are activated depending on the dosage and specific cell type involved. The generation of reactive oxygen species (ROS) has been identified as a significant factor in mediating these apoptotic effects.

Chemical Structure

The structural features of this compound include hydroxyl and carboxamide groups that can form hydrogen bonds with proteins, enhancing its biological activity. The phenyl and cyclopentane rings contribute to its hydrophobic interactions with target molecules, influencing their stability and function.

Pharmacokinetics

Similar compounds, such as fenretinide, indicate that this compound may preferentially accumulate in fatty tissues, which could enhance its efficacy against certain cancers, particularly breast cancer.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cancer Cell Inhibition | Induces apoptosis in various cancer cell lines. | |

| DEGS1 Inhibition | Inhibits dihydroceramide Δ4-desaturase 1 activity, affecting lipid metabolism. | |

| Antiviral Activity | Inhibits SARS-CoV-2 spike protein-mediated membrane fusion. | |

| ROS Generation | Induces oxidative stress leading to cell death. |

Case Studies

A study evaluating the compound's effects on different cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The results indicated that the compound's efficacy varied with cell type, suggesting a tailored approach may be necessary for therapeutic applications.

In another investigation focused on its antiviral properties, this compound was tested against SARS-CoV-2. The findings revealed that it effectively reduced viral entry into host cells, highlighting its potential as a therapeutic agent during viral outbreaks.

Q & A

Q. What are the standard synthetic routes for N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide, and what purification methods are recommended?

The synthesis typically involves condensation reactions between substituted phenylcyclopentane precursors and activated 4-hydroxyphenylamine derivatives. For example, analogous carboxamide syntheses employ nucleophilic acyl substitution using carboximidoyl chlorides (as in ) or coupling agents like EDCI/HOBt. A key intermediate, 1-phenylcyclopentane-1-carbonyl chloride, can react with 4-aminophenol under inert conditions. Purification often requires mass-directed preparative liquid chromatography (LC) to isolate stereoisomers and remove unreacted starting materials, as demonstrated in carboxamide library synthesis ( ).

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR : Assign peaks using 2D-NMR (COSY, HSQC) to resolve overlapping signals from the cyclopentane and aromatic protons. Misassignment risks, as seen in , highlight the need for deuterated solvents (e.g., CD3OD) and temperature-controlled experiments.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., NIST data in ). Compare fragmentation patterns with databases to validate purity.

- X-ray Crystallography : Determine unit cell parameters (e.g., Å, Å from ) and hydrogen-bonding networks. COD entry 2230670 () provides a template for isostructural analysis.

Q. What in vitro biological screening approaches are used to assess its activity?

Primary screens include:

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorogenic substrates (e.g., ).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to calculate .

- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalysis : Screen palladium or copper catalysts for Suzuki-Miyaura coupling of aryl halides ().

- Temperature Control : Lower temperatures (−20°C) may reduce side reactions in cyclopentane ring formation.

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between pH, solvent, and catalyst loading.

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Analog Synthesis : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., 4-Cl in ) or electron-donating (4-OCH3) substituents.

- Pharmacophore Mapping : Overlay crystallographic data () with docking simulations to identify critical hydrogen-bond acceptors (e.g., cyclopentane carbonyl).

- Bioisosteric Replacement : Substitute the cyclopentane with cyclohexane () to assess ring size effects on target binding.

Q. How can contradictions in spectral data during characterization be resolved?

- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT or machine learning tools). highlights risks of misassigned peaks in maleimide derivatives.

- Isotopic Labeling : Use -labeled precursors to track carbonyl group positions in ambiguous cases.

- Collaborative Analysis : Share raw crystallographic data (e.g., .cif files in ) with open databases like COD for peer validation.

Q. What strategies assess metabolic stability and pharmacokinetics in preclinical studies?

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate drug-drug interaction risks.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose extrapolation.

Q. Methodological Notes

- Synthesis : Prioritize regioselective protection of the 4-hydroxyphenyl group to prevent oxidation during coupling ().

- Data Interpretation : Use statistical tools (e.g., PCA for NMR data) to distinguish noise from genuine signals ().

- Ethical Compliance : Adhere to preclinical guidelines (e.g., OECD 423) for in vivo studies, avoiding commercial vendor claims ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.